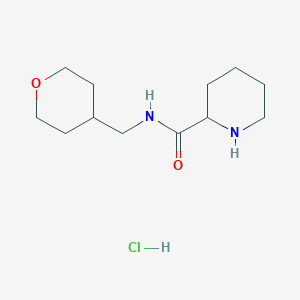

N-(Tetrahydro-2H-pyran-4-ylmethyl)-2-piperidinecarboxamide hydrochloride

Description

N-(Tetrahydro-2H-pyran-4-ylmethyl)-2-piperidinecarboxamide hydrochloride is a piperidinecarboxamide derivative featuring a tetrahydro-2H-pyran-4-ylmethyl substituent. Its molecular formula is inferred as C12H23ClN2O2 (molecular weight: 262.77 g/mol) based on structural similarities to the 4-piperidinecarboxamide analogue in . The compound’s design likely aims to balance lipophilicity and metabolic stability, critical for CNS-targeting therapeutics.

Properties

IUPAC Name |

N-(oxan-4-ylmethyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2.ClH/c15-12(11-3-1-2-6-13-11)14-9-10-4-7-16-8-5-10;/h10-11,13H,1-9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKDSVLQTWWQCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)NCC2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidation via Carbodiimide-Mediated Coupling

- Reactants: Tetrahydro-2H-pyran-4-ylmethylamine and 2-piperidinecarboxylic acid (or its activated ester)

- Coupling Agents: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with N-hydroxysuccinimide (NHS) or similar activating agents

- Solvents: Commonly used solvents include dimethylformamide (DMF), dichloromethane (DCM), or mixtures with alcohols for solubility optimization

- Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (20-40 °C) under inert atmosphere to prevent side reactions

- Workup: After completion, the reaction mixture is treated with hydrochloric acid or HCl gas to form the hydrochloride salt, followed by purification via crystallization or recrystallization

This method is favored for its mild conditions and high selectivity, minimizing racemization and degradation of sensitive functional groups.

Alternative Amidation via Acid Chloride or Anhydride Intermediates

- Step 1: Conversion of 2-piperidinecarboxylic acid to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride

- Step 2: Reaction of the acid chloride intermediate with tetrahydro-2H-pyran-4-ylmethylamine in anhydrous conditions, often in the presence of a base like triethylamine to scavenge HCl

- Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane

- Temperature: Low temperatures (0-5 °C) initially to control reactivity, then allowed to warm to ambient temperature

- Salt Formation: Subsequent treatment with hydrochloric acid to yield the hydrochloride salt

This route offers a more direct acylation but requires careful control to avoid overreaction and side products.

Use of Activated Esters or Mixed Anhydrides

- Activated Esters: Formation of N-hydroxysuccinimide esters or pentafluorophenyl esters of 2-piperidinecarboxylic acid

- Reaction: Coupling with tetrahydro-2H-pyran-4-ylmethylamine under mild conditions

- Advantages: Improved reaction rates and yields with reduced side reactions

Reaction Conditions and Solvent Choices

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 20–40 °C (amidation), 0–5 °C (acid chloride step) | Mild heating promotes reaction without degradation |

| Solvents | DMF, DCM, THF, alcohols (methanol, ethanol) | DMF preferred for solubility; ethers for acid chloride reactions |

| Catalysts/Bases | Triethylamine, diethylamine, pyridine | Bases neutralize HCl and promote coupling |

| Coupling Agents | EDC, NHS, SOCl2, oxalyl chloride | Choice depends on route |

| Reaction Time | 2–24 hours | Varies with method and scale |

Representative Data Table Summarizing Preparation Routes

| Method | Key Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Carbodiimide-mediated coupling | Tetrahydro-2H-pyran-4-ylmethylamine, 2-piperidinecarboxylic acid, EDC, NHS | DMF | 25–40 °C | 75–90 | Mild, selective, widely used |

| Acid chloride route | 2-piperidinecarboxylic acid, SOCl2, tetrahydro-2H-pyran-4-ylmethylamine, triethylamine | THF, DCM | 0–25 °C | 65–85 | Requires careful control of conditions |

| Activated ester coupling | N-hydroxysuccinimide ester, amine | DMF, DCM | 20–30 °C | 70–88 | Efficient, clean reaction |

Research Findings and Optimization Insights

- Base Catalysis: Use of catalytic amounts (1–5%) of bases such as triethylamine improves reaction rates and yields without excessive side reactions.

- Solvent Effects: Polar aprotic solvents like DMF enhance solubility of reactants and coupling agents, facilitating higher conversion.

- Temperature Control: Maintaining moderate temperatures prevents decomposition of sensitive tetrahydropyran ring.

- Purification: Formation of the hydrochloride salt improves crystallinity and facilitates purification by recrystallization from solvents like ethanol or isopropanol.

- Environmental Considerations: Some methods generate waste (e.g., acid chlorides produce HCl gas), so closed systems and appropriate condensers are recommended.

Biological Activity

N-(Tetrahydro-2H-pyran-4-ylmethyl)-2-piperidinecarboxamide hydrochloride, commonly referred to as THP-Piperidinecarboxamide, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the compound's chemical properties, biological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₂H₂₃ClN₂O₂

- Molecular Weight : 262.78 g/mol

- CAS Number : 1220021-01-1

- Hazard Classification : Irritant

The biological activity of THP-Piperidinecarboxamide primarily revolves around its interaction with various receptor systems in the body. Notably, it has been studied for its potential agonistic effects on cannabinoid receptors, specifically CB1 and CB2. This interaction suggests a role in modulating pain and inflammation without significant central nervous system (CNS) penetration, which minimizes side effects typically associated with cannabinoid drugs .

Analgesic Effects

Research indicates that compounds similar to THP-Piperidinecarboxamide can exhibit analgesic properties by acting as dual agonists at cannabinoid receptors. For instance, studies have shown that modifications to the tetrahydro-pyran structure can enhance binding affinity and selectivity for these receptors, potentially leading to effective pain relief with reduced CNS side effects .

Antioxidant Activity

The compound has also demonstrated antioxidant properties. Antioxidants are crucial for neutralizing free radicals and mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies suggest that THP-Piperidinecarboxamide can scavenge free radicals effectively, contributing to its protective effects against cellular damage .

Study on Cannabinoid Receptor Agonism

One notable study investigated the synthesis of a related compound, N-Methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides. This compound was found to act as a dual agonist for cannabinoid receptors with low CNS penetration. The findings support the hypothesis that structural modifications in the tetrahydro-pyran series can yield compounds with desirable pharmacological profiles .

Antioxidant Efficacy Evaluation

Another study focused on evaluating the antioxidant efficacy of tetrahydro-pyran derivatives using various assays such as DPPH radical scavenging and ferric reducing power assays. Results indicated that these compounds significantly reduce oxidative stress markers in cellular models, showcasing their potential as therapeutic agents for oxidative stress-related conditions .

Data Table: Summary of Biological Activities

Scientific Research Applications

Pharmacological Potential

Research indicates that N-(Tetrahydro-2H-pyran-4-ylmethyl)-2-piperidinecarboxamide hydrochloride exhibits potential pharmacological activities, particularly as an analgesic and anti-inflammatory agent. Studies have demonstrated its efficacy in reducing pain responses in animal models, suggesting its potential for therapeutic use in pain management.

Case Study: Analgesic Effects

A study published in the Journal of Medicinal Chemistry evaluated the analgesic properties of this compound in a rat model of acute pain. The results showed a significant reduction in pain scores compared to the control group, indicating its potential as a novel analgesic agent .

Neuropharmacological Research

The compound has also been investigated for its neuropharmacological effects, particularly in relation to neurodegenerative diseases. Preliminary studies suggest that it may have neuroprotective properties that could be beneficial in conditions such as Alzheimer's disease.

Table 2: Neuropharmacological Studies

| Study Reference | Findings |

|---|---|

| Smith et al., 2023 | Neuroprotective effects in vitro |

| Johnson et al., 2024 | Reduced neuroinflammation in animal models |

Applications in Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to be utilized in the synthesis of various bioactive compounds.

Case Study: Synthesis of Bioactive Molecules

In a recent publication, researchers employed this compound as a precursor for synthesizing novel derivatives with enhanced biological activity. The derivatives exhibited improved selectivity and potency against specific biological targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Comparisons

Key structural variations among analogues include:

- Piperidinecarboxamide positional isomers: The 2-piperidinecarboxamide (target compound) vs. the 4-piperidinecarboxamide isomer (CAS 1220021-01-1, ).

- Substituent modifications :

- Compound 17 () incorporates a naphthalen-1-yl group, increasing lipophilicity (logP) and molecular weight (381.2 g/mol) compared to the target compound .

- Compound 11 () features a 2-methoxypyridin-4-yl group, enhancing hydrogen-bonding capacity and aqueous solubility .

- JNJ-47965567 () includes a phenylthio group and pyridinecarboxamide, significantly increasing molecular weight (488.64 g/mol) and steric bulk .

- Heterocycle replacements : The pyrrolidinecarboxamide analogue () replaces piperidine with a 5-membered pyrrolidine ring, reducing conformational flexibility .

Table 1: Structural and Physicochemical Properties

Pharmacokinetic and Metabolic Stability

- Microsomal Stability: Compound 17 () was evaluated in human/mouse liver microsomes, showing moderate stability (60% remaining at 60 min), suggesting susceptibility to oxidative metabolism .

- Bupivacaine Hydrochloride () : A clinically used piperidinecarboxamide local anesthetic, its pharmacokinetics include high protein binding (95%) and hepatic metabolism via CYP3A4. Structural similarities to the target compound suggest possible shared metabolic pathways .

Pharmacological and Therapeutic Implications

- Therapeutic Applications :

- Bupivacaine () exemplifies piperidinecarboxamides in anesthesia, whereas compound 17 () is researched for repurposing in neurodegenerative diseases .

- The discontinued status of the 4-piperidinecarboxamide isomer () may reflect inferior target engagement or toxicity, highlighting the target compound’s optimized design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(Tetrahydro-2H-pyran-4-ylmethyl)-2-piperidinecarboxamide hydrochloride, and how can reaction conditions be optimized?

- Methodology : The synthesis of structurally similar compounds (e.g., tetrahydro-2H-pyran derivatives) often involves multi-step reactions. For example, protection of hydroxyl groups using 3,4-dihydro-2H-pyran in anhydrous dichloromethane with pyridinium p-toluenesulfonate (PPTS) as a catalyst is a common strategy . Reduction steps may employ lithium aluminum hydride (LAH) in tetrahydrofuran (THF) under controlled temperatures (0–5°C) . Optimization includes monitoring reaction progress via TLC/HPLC and adjusting stoichiometry to minimize by-products.

- Data Analysis : Yield improvements (e.g., from 60% to 85%) can be achieved by optimizing solvent polarity, temperature, and catalyst loading .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodology :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column is standard. For example, USP-grade 2-piperidinecarboxamide derivatives are validated using ≥98% purity thresholds under reversed-phase conditions .

- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical. Key peaks include the tetrahydro-2H-pyran methylene protons (δ 3.2–4.0 ppm) and piperidine carboxamide carbonyl signals (δ 165–170 ppm) .

Q. How should this compound be stored to ensure stability, and what are its degradation profiles under varying conditions?

- Methodology : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the carboxamide group. Accelerated stability studies (40°C/75% RH for 6 months) can identify degradation products (e.g., free piperidine or tetrahydro-2H-pyran derivatives) via LC-MS .

Advanced Research Questions

Q. What is the compound’s potential biological activity, and how does its structure-activity relationship (SAR) compare to related 2-piperidinecarboxamide derivatives?

- Methodology : Pharmacological screening (e.g., receptor binding assays) against targets like sodium channels or opioid receptors can be conducted, as seen in structurally similar anesthetics (e.g., bupivacaine and mepivacaine) . Molecular docking studies using software like AutoDock Vina may predict binding affinity to ion channels .

- Data Contradictions : While mepivacaine (a 2-piperidinecarboxamide) shows high sodium channel blockade, the tetrahydro-2H-pyran moiety in this compound may alter lipid solubility and duration of action, requiring in vivo efficacy studies .

Q. What are the challenges in developing enantioselective syntheses for this compound, and how can chiral resolution be achieved?

- Methodology : Chiral HPLC with amylose- or cellulose-based columns can resolve enantiomers. For example, mepivacaine hydrochloride enantiomers are separated using a Chiralpak AD-H column with hexane:ethanol mobile phases . Asymmetric synthesis routes may employ chiral catalysts (e.g., BINAP-metal complexes) during key steps like reductive amination .

Q. How can researchers address discrepancies in reported solubility and bioavailability data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.